molecular formula C14H19NO2 B1598603 1-(2-Methylbenzyl)piperidine-3-carboxylic acid CAS No. 896047-10-2

1-(2-Methylbenzyl)piperidine-3-carboxylic acid

Cat. No. B1598603
CAS RN: 896047-10-2
M. Wt: 233.31 g/mol
InChI Key: PMQYQFAXHRNQCW-UHFFFAOYSA-N
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Description

“1-(2-Methylbenzyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H19NO2 . It is also known as 1-(2-Methylbenzyl)piperidine-3-carboxylic acid hydrochloride .


Synthesis Analysis

The synthesis of piperidine derivatives, including “1-(2-Methylbenzyl)piperidine-3-carboxylic acid”, has been a subject of research . An organophotocatalysed strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of “1-(2-Methylbenzyl)piperidine-3-carboxylic acid” is represented by the molecular formula C14H19NO2 . The molecular weight of this compound is 269.77 .

Scientific Research Applications

Synthesis and Pharmaceutical Activity

  • Synthesis of Piperidine Derivatives

    The reaction between glutaric anhydride and N-benzylidenebenzylamine under different conditions led to the production of substituted piperidin-2-ones, such as (±)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, which are anticipated to possess pharmaceutical activities. This study demonstrates the utility of piperidine derivatives in synthesizing compounds with potential biological activities (Burdzhiev & Stanoeva, 2006).

  • Enantioselective Benzylation

    The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts resulted in compounds like methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate. Such synthetic methods are valuable for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone, showcasing the significance of stereochemistry in developing therapeutic agents (Wang et al., 2018).

Chemical Transformations and Analyses

  • Conformational Analysis of Piperidine Analogs

    Research on the stereoselective synthesis of piperidine derivatives, such as 3-hydroxypipecolic acid analogs, provides insight into the structural and conformational aspects of these molecules. This type of study aids in understanding the molecular basis of the biological activity of piperidine-based compounds, highlighting the role of stereochemistry and conformation in their pharmacological profiles (Kim et al., 2007).

  • Anticancer Potential of Piperidine Hybrids

    The synthesis of ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents underline the therapeutic potential of piperidine derivatives. Such studies are crucial for the development of new anticancer drugs, demonstrating the versatility of piperidine scaffolds in medicinal chemistry (Rehman et al., 2018).

Safety and Hazards

“1-(2-Methylbenzyl)piperidine-3-carboxylic acid” is classified as an irritant .

properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-5-2-3-6-12(11)9-15-8-4-7-13(10-15)14(16)17/h2-3,5-6,13H,4,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQYQFAXHRNQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401816
Record name 1-[(2-Methylphenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylbenzyl)piperidine-3-carboxylic acid

CAS RN

896047-10-2
Record name 1-[(2-Methylphenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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